molecular formula C15H23NO4S B15283183 4-ethoxy-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

4-ethoxy-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Cat. No.: B15283183
M. Wt: 313.4 g/mol
InChI Key: LNTOSBZNZGMOGP-UHFFFAOYSA-N
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Description

4-ethoxy-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a complex organic compound with the molecular formula C15H23NO4S It is known for its unique chemical structure, which includes an ethoxy group, two methyl groups, and a tetrahydro-2-furanylmethyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This can be achieved through the sulfonation of benzene followed by the introduction of the ethoxy and methyl groups via electrophilic aromatic substitution reactions. The tetrahydro-2-furanylmethyl group is then introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-ethoxy-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating various conditions.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
  • 2-ethoxy-4,5-dimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
  • 4-tert-butyl-N-(2-furylmethyl)benzamide

Uniqueness

4-ethoxy-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H23NO4S

Molecular Weight

313.4 g/mol

IUPAC Name

4-ethoxy-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C15H23NO4S/c1-4-19-14-8-12(3)15(9-11(14)2)21(17,18)16-10-13-6-5-7-20-13/h8-9,13,16H,4-7,10H2,1-3H3

InChI Key

LNTOSBZNZGMOGP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2CCCO2)C

Origin of Product

United States

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